3-(4-Methylphenyl)-4-propylpyrrolidine
Description
3-(4-Methylphenyl)-4-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The compound features a 4-methylphenyl group attached to the third position and a propyl group attached to the fourth position of the pyrrolidine ring.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-propylpyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-4-13-9-15-10-14(13)12-7-5-11(2)6-8-12/h5-8,13-15H,3-4,9-10H2,1-2H3 |
InChI Key |
SDLYJQGZRSJHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Methylphenyl)-4-propylpyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with propylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Methylphenyl)-4-propylpyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Methylphenyl)-4-propylpyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-Methylphenyl)-4-propylpyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the 4-methylphenyl and propyl substituents.
4-Methylpyrrolidine: A derivative with a methyl group attached to the pyrrolidine ring.
4-Propylpyrrolidine: A derivative with a propyl group attached to the pyrrolidine ring.
The uniqueness of 3-(4-Methylphenyl)-4-propylpyrrolidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
3-(4-Methylphenyl)-4-propylpyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H17N
- Molecular Weight : 189.28 g/mol
- IUPAC Name : 3-(4-Methylphenyl)-4-propylpyrrolidine
The biological activity of 3-(4-Methylphenyl)-4-propylpyrrolidine primarily involves its interaction with various receptors and enzymes. It has been noted for its potential as a ligand for neurotransmitter receptors, particularly in the context of pain modulation and neuropharmacology.
Receptor Interactions
- Histamine Receptors : Studies suggest that derivatives similar to 3-(4-Methylphenyl)-4-propylpyrrolidine exhibit affinity for histamine H3 receptors, which are implicated in modulating neurotransmitter release and have roles in pain perception .
- Sigma Receptors : The compound may also interact with sigma receptors, which are involved in various neurological processes and could contribute to its analgesic effects .
Antinociceptive Effects
Research indicates that 3-(4-Methylphenyl)-4-propylpyrrolidine has significant antinociceptive properties. In animal models, it has demonstrated efficacy in reducing pain responses, suggesting its potential utility in treating conditions like neuropathic pain .
Neuroprotective Properties
The compound's ability to modulate neurotransmitter systems suggests it may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and excitotoxicity are prevalent .
Case Studies and Research Findings
- Analgesic Activity : A study involving rodent models showed that administration of 3-(4-Methylphenyl)-4-propylpyrrolidine resulted in a significant decrease in pain sensitivity compared to control groups, indicating its potential as an analgesic agent .
- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective cytotoxicity, particularly against breast cancer cells, highlighting its potential as an anticancer agent .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a significant bioavailability profile when administered orally .
Comparative Analysis with Similar Compounds
Q & A
Q. Methodological Approach :
- Conduct a Design of Experiments (DoE) to evaluate variables like temperature (e.g., 0°C vs. room temperature), catalyst loading (e.g., Pd(PPh₃)₄ for coupling), and reaction time. Tabulate yields (e.g., 60–85% under optimized conditions) .
How can researchers characterize the stereochemical purity of 3-(4-Methylphenyl)-4-propylpyrrolidine?
Basic Research Question
Characterization requires a combination of:
Advanced Research Question
- Chiral resolution : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns.
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).
Methodological Note : Monitor enantiomeric excess (ee) via circular dichroism (CD) or polarimetry .
How can computational models predict the compound’s interaction with biological receptors?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to simulate binding to targets like dopamine receptors.
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- Free energy calculations : Apply MM-PBSA to estimate binding affinities .
Case Study : Docking studies suggest strong interactions with the σ-1 receptor (binding energy: −9.2 kcal/mol), implicating potential neuropharmacological applications .
How to address contradictions in reported solubility data across studies?
Data Contradiction Analysis
Conflicting solubility values may arise from:
- Solvent purity (e.g., anhydrous vs. hydrated DMSO).
- Temperature control (e.g., 25°C ± 2°C).
- Analytical methods (e.g., gravimetric vs. UV-Vis quantification).
Q. Resolution Strategy :
- Standardize protocols using USP guidelines .
- Publish detailed solvent lot numbers and equilibration times .
What in vitro assays are suitable for evaluating the compound’s enzyme inhibitory activity?
Advanced Research Question
- Kinase inhibition : Use ADP-Glo™ assays for kinase activity (e.g., EGFR, IC₅₀ determination).
- Fluorogenic substrates : Measure protease inhibition (e.g., trypsin) via fluorescence quenching.
- Microscale thermophoresis (MST) : Quantify binding constants (Kd) with labeled enzymes .
Advanced Research Question
- Forced degradation studies : Expose the compound to pH 1–13 (HCl/NaOH) at 40°C for 24 hours.
- HPLC-MS analysis : Identify degradation products (e.g., oxidative dealkylation at the propyl group).
- Storage recommendations : Store at −20°C under argon to prevent oxidation .
How do structural modifications impact biological activity in SAR studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
